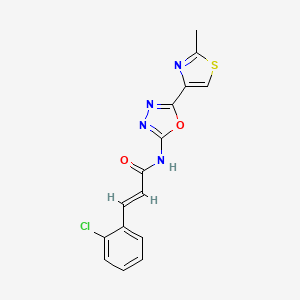

(E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c1-9-17-12(8-23-9)14-19-20-15(22-14)18-13(21)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,20,21)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGEKSSJLCAJU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides an in-depth review of its biological activity based on recent studies, including structure-activity relationships (SAR), synthesis methods, and pharmacological evaluations.

Synthesis and Structure

The synthesis of the compound typically involves the reaction between 2-chlorobenzoyl chloride and a thiazole derivative. The structure features a chlorophenyl group and an oxadiazole moiety, which are crucial for its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The mechanism primarily involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: A study demonstrated that the compound exhibited significant antiproliferative effects on MCF-7 breast cancer cells, comparable to standard chemotherapeutics like doxorubicin.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Candida albicans | 16.69 |

Findings: The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing membrane permeability or disrupting metabolic pathways in bacteria.

3. Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

Mechanism: The oxadiazole ring contributes to the electron donation process, enhancing the compound's ability to neutralize reactive oxygen species (ROS).

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Chlorine Substituent: The presence of chlorine at the para position enhances both antimicrobial and anticancer activities due to its electron-withdrawing nature.

- Thiazole Ring: The thiazole moiety plays a critical role in increasing lipophilicity and improving cellular uptake.

Scientific Research Applications

Anticancer Applications

Research has indicated that (E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide exhibits promising anticancer activity.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has shown significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), suggesting a role in modulating pathways critical for tumor growth .

- Efficacy in Assays : In vitro studies involving various cancer cell lines have demonstrated that this compound can reduce cell viability with an IC50 value comparable to established chemotherapeutics .

Anti-inflammatory Properties

The compound also exhibits potential anti-inflammatory effects:

- Cytokine Reduction : Studies have shown that it can reduce pro-inflammatory cytokines in stimulated macrophages, indicating its utility as a therapeutic agent for inflammatory diseases .

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways, further supporting the potential of this compound in treating conditions characterized by inflammation .

Study 1: Evaluation of Anticancer Properties

A comprehensive study synthesized various oxadiazole derivatives, including the target compound. The results indicated that it effectively inhibited proliferation across multiple cancer cell lines, showcasing its potential as a novel anticancer agent.

Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory potential of oxadiazole derivatives. The results highlighted that this compound significantly reduced levels of inflammatory markers in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Nitrogen

- Target Compound: The nitrogen of the acrylamide group is substituted with a 1,3,4-oxadiazole ring bearing a 2-methylthiazole at the 5-position.

- Compound 17h (): Features a 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl group on the acrylamide nitrogen. The imidazoline ring may enhance solubility or target affinity compared to the oxadiazole-thiazole system .

- Compound 7c–7f (): These derivatives have a propanamide chain with a sulfanyl-linked 1,3,4-oxadiazole and 2-amino-thiazole. The absence of a methyl group on the thiazole and the presence of a sulfanyl bridge distinguish them from the target compound .

- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (): Contains a thiazole ring substituted with a 4-chlorobenzyl group.

Chlorine Substitution Patterns

- Target Compound : A single 2-chlorophenyl group on the acrylamide. The ortho-chloro position may influence steric interactions with target proteins.

- Compound 17h : Shares the 2-chlorophenyl group but lacks additional halogenation .

- Compound : Features a 3,4-dichlorophenyl group, which could improve binding affinity but increase molecular weight (C19H13Cl3N2OS) and logP .

Heterocyclic Systems

- Target Compound : Combines 1,3,4-oxadiazole (a five-membered ring with two nitrogens and one oxygen) with 2-methylthiazole (a sulfur- and nitrogen-containing heterocycle). This dual heterocyclic system may optimize π-π stacking and dipole interactions.

- Compound 6g (): Contains a triazole ring linked to a pyridoindole system, offering distinct hydrogen-bonding capabilities compared to oxadiazole-thiazole systems .

- Compound : Uses a 1,3,4-thiadiazole ring (sulfur instead of oxygen in oxadiazole), which may alter electronic properties and metabolic stability .

Molecular Weight and Physicochemical Properties

While the target compound’s exact molecular weight is unspecified, analogs suggest a range of 350–400 g/mol. For comparison:

- Compound 7c–7f (): Molecular weights of 375–389 g/mol, with melting points of 134–178°C, indicating moderate crystallinity .

- Compound : Higher molecular weight (437.7 g/mol) due to three chlorine atoms, which may reduce aqueous solubility .

Structural and Functional Implications

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Diversity : The target’s oxadiazole-thiazole system balances rigidity and polarity, whereas imidazoline (17h) or benzyl-thiazole () substituents prioritize flexibility or lipophilicity.

Chlorine Effects : The 2-chlorophenyl group in the target and 17h may favor specific hydrophobic pockets, while 3,4-dichlorophenyl () enhances potency at the cost of solubility.

Synthetic Flexibility : Shared intermediates (e.g., oxazol-5(4H)-ones) suggest scalable synthesis for the target compound, similar to and derivatives .

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chloroacetyl chloride, TEA, dioxane, reflux | Oxadiazole functionalization |

| 2 | (E)-3-(2-chlorophenyl)acryloyl chloride, TEA, 70°C | Acrylamide formation |

| 3 | Ethanol/DMF recrystallization | Purification |

How is the structural characterization of this compound performed using spectroscopic methods?

Level: Basic

Methodological Answer:

Characterization relies on:

- IR Spectroscopy : Confirm acrylamide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and thiazole), acrylamide vinyl protons (δ 6.5–7.0 ppm, J = 15–16 Hz for E-configuration) .

- ¹³C NMR : Detect carbonyl carbons (~165–170 ppm) and oxadiazole/thiazole carbons (~150–160 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the structure .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Peaks/Features | Structural Assignment |

|---|---|---|

| IR | 1675 cm⁻¹ | Acrylamide C=O |

| ¹H NMR | δ 6.8 (d, J=15 Hz) | E-configuration vinyl protons |

| MS | m/z 415 [M+H]⁺ | Molecular ion confirmation |

What in vitro assays are recommended to evaluate its biological activity?

Level: Basic

Methodological Answer:

Initial screening should include:

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis assays : Perform Annexin V/PI staining to assess pro-apoptotic activity .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

How can reaction conditions be optimized to improve the yield of the target acrylamide derivative?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Catalyst use : Add coupling agents (e.g., HATU, EDCI) to facilitate amide bond formation .

- Temperature control : Maintain 70–80°C to suppress byproducts (e.g., Z-isomer formation) .

- Reaction monitoring : Use TLC (silica gel, UV visualization) or HPLC to track progress and terminate reactions at >90% conversion .

Q. Table 3: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Increases solubility of intermediates |

| Temperature | 75°C | Reduces side reactions |

| Reaction Time | 8 hours | Balances conversion vs. degradation |

How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Level: Advanced

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The 2-chlorophenyl group enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Thiazole and oxadiazole rings : Nitrogen-rich heterocycles increase hydrogen-bonding potential, affecting solubility and target binding .

- Structure-activity relationship (SAR) : Modify substituents on the thiazole (e.g., methyl → ethyl) to balance lipophilicity and potency .

Experimental Approach : Synthesize analogs with varying substituents and compare IC₅₀ values in enzyme assays.

What computational methods are used to predict binding modes with biological targets?

Level: Advanced

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2). Focus on hydrogen bonds between the acrylamide carbonyl and target residues .

- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water) .

- QSAR modeling : Develop regression models correlating substituent properties (logP, polar surface area) with bioactivity .

How can researchers resolve contradictions in reported biological data for structurally similar acrylamides?

Level: Advanced

Methodological Answer:

- Standardize assays : Use identical cell lines, incubation times, and controls across studies .

- Evaluate structural nuances : Compare stereochemistry (E vs. Z isomers) and purity (>95% by HPLC) .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Case Study : Discrepancies in IC₅₀ values for thiazole-containing analogs may arise from variations in mitochondrial toxicity assay protocols .

What strategies mitigate degradation during long-term storage of this compound?

Level: Advanced

Methodological Answer:

- Storage conditions : Keep at –20°C in amber vials under argon to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v in DMSO stock solutions .

- Purity checks : Perform HPLC quarterly to monitor degradation (e.g., new peaks at RRT 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.